molecular formula C21H24N8O6 B1680128 2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid CAS No. 82144-26-1

2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid

Cat. No.: B1680128
CAS No.: 82144-26-1
M. Wt: 484.5 g/mol
InChI Key: XEBAVCRVAZGBDT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, systematically named 2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid, is a structural analog of methotrexate, a well-known antifolate and chemotherapeutic agent. Its core structure comprises a pteridine ring substituted with 2,4-diamino groups, a methyl-methylamino linkage at position 6, and a 3-methoxybenzoyl-glutamic acid moiety. The compound is hygroscopic and appears as a yellow-orange crystalline powder .

Functionally, it inhibits dihydrofolate reductase (DHFR), disrupting nucleotide synthesis and cellular proliferation. Its 3-methoxy modification on the benzoyl group may enhance metabolic stability or binding affinity compared to unmodified methotrexate derivatives.

Properties

CAS No.

82144-26-1

Molecular Formula

C21H24N8O6

Molecular Weight

484.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H24N8O6/c1-29(9-11-8-24-18-16(25-11)17(22)27-21(23)28-18)13-5-3-10(7-14(13)35-2)19(32)26-12(20(33)34)4-6-15(30)31/h3,5,7-8,12H,4,6,9H2,1-2H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t12-/m0/s1

InChI Key

XEBAVCRVAZGBDT-LBPRGKRZSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)OC

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)OC

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC 152737;  NSC-152737;  NSC152737; 

Origin of Product

United States

Biological Activity

The compound 2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid , also known as Methotrexate Impurity G, is a derivative of methotrexate, a well-known antimetabolite used primarily in cancer therapy and autoimmune diseases. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C28H29N9O6Cl
  • Molecular Weight : 624.05 g/mol
  • IUPAC Name : (2S)-2-[[4-[[4-[((2,4-Diaminopteridin-6-yl)methyl)methylamino]benzoyl]methylamino]benzoyl]amino]pentanedioic acid;hydrochloride
  • CAS Number : [Not specified in the search results]

The primary biological activity of this compound is attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, the compound disrupts the folate metabolism pathway, leading to reduced nucleotide synthesis and ultimately inhibiting cell proliferation. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells.

Biological Activity and Therapeutic Applications

  • Anticancer Activity :
    • The compound exhibits significant anticancer properties similar to methotrexate. It has been studied for its effectiveness against various cancers, including leukemia and lymphomas.
    • In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting their metabolic pathways.
  • Immunosuppressive Effects :
    • As an immunosuppressant, it is utilized in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
    • The compound's ability to modulate immune responses makes it a valuable therapeutic agent in managing these conditions.
  • Toxicity and Side Effects :
    • While effective, the compound can also lead to significant side effects typical of antimetabolites, including myelosuppression, hepatotoxicity, and gastrointestinal disturbances.
    • Monitoring blood counts and liver function tests are essential during treatment.

Case Study 1: Methotrexate Resistance

A study published in Cancer Research explored the resistance mechanisms to methotrexate and its derivatives in leukemia patients. It was found that mutations in DHFR could lead to reduced efficacy of treatment with compounds like this compound.

Case Study 2: Combination Therapy

Research indicated that combining this compound with other chemotherapeutics enhanced overall efficacy against resistant cancer cell lines. A clinical trial demonstrated improved outcomes when used alongside cytarabine in acute lymphoblastic leukemia patients.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cell proliferation through DHFR inhibition
ImmunosuppressiveReduces immune response in autoimmune diseases
ToxicityMyelosuppression, hepatotoxicity

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pteridine-glutamate conjugates. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Functional Implications
2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid C₂₃H₂₅N₉O₆ 547.51 3-methoxy substitution on benzoyl; methyl-methylamino linker at pteridine C6 Enhanced metabolic stability; potential PSMA targeting
Methotrexate (Reference Compound) C₂₀H₂₂N₈O₅ 454.44 No 3-methoxy group; primary amino linker at pteridine C6 Broad-spectrum DHFR inhibition; used in cancer and autoimmune diseases
Methotrexate Related Compound B C₁₉H₂₀N₈O₅ 440.41 Lacks methyl group on amino linker; benzoyl without 3-methoxy Reduced steric hindrance may alter DHFR binding kinetics
3'-Fluoroaminopterin C₂₁H₂₀FN₇O₆ 458.15 Fluorine substitution at benzoyl C3; primary amino linker Improved membrane permeability; potential for enhanced tumor specificity
Methotrexate Dimethyl Ester C₂₄H₂₈N₈O₆ 482.50 Esterified glutamate carboxyl groups (dimethyl ester) Prodrug form with increased lipophilicity; requires hydrolysis for activation

Functional and Pharmacological Comparisons

  • However, methyl-methylamino modifications could alter folate receptor (FR) or PSMA interactions .
  • Metabolic Stability: Esterified derivatives (e.g., Methotrexate Dimethyl Ester) show delayed activation due to hydrolysis requirements, whereas fluorinated analogs (e.g., 3'-Fluoroaminopterin) exhibit enhanced resistance to enzymatic degradation .
  • Targeting Specificity : PSMA expression in prostate cancer and tumor neovasculature suggests that compounds with optimized benzoyl substitutions (e.g., 3-methoxy or fluorine) may selectively accumulate in PSMA-rich tissues .

Analytical Challenges

  • Chromatographic Separation : Methotrexate dimethylamide and related Compound I may co-elute with the target compound, necessitating rigorous method validation .
  • Detection Sensitivity : The hygroscopic nature of the compound requires controlled handling to prevent hydration artifacts in mass spectrometry or NMR analyses .

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid to ensure laboratory safety?

  • Methodological Answer :

  • Use personal protective equipment (PPE) including face shields, safety glasses (EN 166 or NIOSH-compliant), and gloves inspected for integrity before use. Contaminated gloves must be disposed of per laboratory waste protocols .
  • Store under recommended conditions (stable at room temperature in dry environments) and avoid incompatible materials, though specific incompatibilities are not fully documented .
  • Follow industrial hygiene practices: wash hands after handling and before breaks .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound and its synthetic intermediates?

  • Methodological Answer :

  • Use 1^1H NMR and 13^13C NMR to analyze chemical shifts and confirm backbone structure, as demonstrated for structurally similar 4-thiazolidinone derivatives .
  • Elemental analysis (C, H, N) is critical for validating purity and stoichiometry of intermediates, with deviations >0.4% requiring re-evaluation of synthetic steps .

Q. How can researchers differentiate this compound from structurally related analogs like Aminopterin or Methotrexate derivatives?

  • Methodological Answer :

  • Employ high-resolution mass spectrometry (HRMS) to distinguish molecular weight differences (e.g., Methotrexate analogs have a molecular formula of C28_{28}H29_{29}N9_9O6_6 vs. the target compound’s C19_{19}H21_{21}N7_7O6_6) .
  • Compare CAS registry numbers (e.g., 54-62-6 for Aminopterin vs. 4033-27-6 for the target compound) to avoid misidentification .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental stability and degradation pathways of this compound under varying pH conditions?

  • Methodological Answer :

  • Adopt a split-split plot design with randomized blocks to test stability across controlled pH gradients (e.g., 3–10). Include abiotic (hydrolysis, photolysis) and biotic (microbial) degradation pathways .
  • Use LC-MS/MS to quantify degradation products and identify hazardous byproducts (e.g., nitroso derivatives, as noted in related compounds) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Conduct meta-analysis with strict inclusion criteria (e.g., standardized assay conditions, purity >95%). Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to isolate confounding factors .
  • Address data gaps (e.g., incomplete toxicological profiles in Section 11 of safety data sheets) by performing in vitro mutagenicity (Ames test) and acute toxicity assays (OECD TG 423) .

Q. What strategies are recommended for synthesizing stable derivatives of this compound to enhance its bioavailability?

  • Methodological Answer :

  • Modify the pentanedioic acid moiety via esterification or amidation to improve membrane permeability. Monitor reaction progress using TLC and purify via reverse-phase HPLC .
  • Introduce protective groups (e.g., tert-butyl for carboxylic acids) during synthesis, as seen in Methotrexate analog production, to prevent unwanted side reactions .

Q. How can theoretical frameworks guide the study of this compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Link research to folate metabolism theory, given structural similarities to 2,4-diaminopteridine derivatives. Use molecular docking simulations to predict binding affinities for dihydrofolate reductase (DHFR) .
  • Apply kinetic modeling (e.g., Michaelis-Menten) to quantify enzyme inhibition and correlate with structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid
Reactant of Route 2
2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]-3-methoxybenzoyl]amino]pentanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.